Perfluoroheptanoic acid

Übersicht

Beschreibung

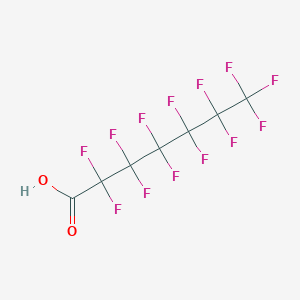

Perfluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7HF13O2. It is part of the larger group of per- and polyfluoroalkyl substances, known for their stability and resistance to degradation. These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to solvents and acids .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Perfluoroheptansäure kann durch die Oxidation von Dodecafluoroheptanol zu Dodecafluoroheptansäure synthetisiert werden. Dieser Zwischenstoff wird dann mit Thionylchlorid umgesetzt, um Dodecafluoroheptanoylchlorid zu erhalten, das anschließend fluoriert wird, um Perfluoroheptanoylfluorid zu ergeben. Schließlich führt die Hydrolyse dieser Verbindung zu Perfluoroheptansäure .

Industrielle Produktionsmethoden: Die industrielle Produktion von Perfluoroheptansäure erfolgt häufig unter Verwendung von Elektrofluorierungsverfahren. Diese Verfahren haben jedoch Nachteile wie geringe Ausbeute und hohen Energieverbrauch. Neuere Entwicklungen konzentrieren sich auf effizientere und umweltfreundlichere Verfahren, wie z. B. die Oxidation von Dodecafluoroheptanol .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Perfluoroheptansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann durch Elektronenstrahlbestrahlung abgebaut werden, was zu Defluorierung und Decarboxylierung führt.

Häufige Reagenzien und Bedingungen:

Substitution: Nickel/Siliziumdioxid-Nanokatalysatoren werden für Fluoroalkylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Defluorierte und decarboxylierte Produkte.

Substitution: Fluoroalkylierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

PFHpA is characterized by a chain of seven carbon atoms fully fluorinated, resulting in a highly stable compound. Its molecular formula is with a molecular weight of 375.85 g/mol. The stability of PFHpA contributes to its persistence in the environment, raising concerns about its bioaccumulation and potential health effects.

Industrial Applications

PFHpA is primarily used in the production of fluoropolymers and surfactants, which have applications in:

- Coatings : PFHpA is utilized in water- and oil-repellent coatings for textiles, paper, and other materials.

- Aqueous Film-Forming Foams (AFFF) : It is a component in firefighting foams used to suppress flammable liquid fires.

- Electronics : PFHpA-based compounds are used in the semiconductor industry for their dielectric properties.

Persistence and Bioaccumulation

PFHpA is resistant to environmental degradation, leading to its accumulation in soil and water systems. Studies indicate that PFHpA has lower bioaccumulation potential compared to longer-chain perfluorinated acids like perfluorooctanoic acid (PFOA) but still poses environmental risks due to its persistence .

Toxicological Studies

Research has shown that PFHpA can induce hepatomegaly and alter liver enzyme activity in animal models . Notably, doses as low as 10 mg/kg have been linked to significant biological effects, indicating that even low-level exposure may have health implications.

Epidemiological Studies

Recent studies have evaluated the health risks associated with PFHpA exposure, particularly concerning cancer risks. Evidence suggests possible associations between PFAS exposure (including PFHpA) and increased incidences of kidney and testicular cancers . A nested case-control study within the PLCO Cancer Screening Trial highlighted direct correlations between serum PFAS concentrations and ovarian and endometrial cancers .

Cardiovascular Health

Research indicates that exposure to PFAS compounds, including PFHpA, may be associated with elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is a risk factor for cardiovascular diseases . However, the relationship between PFAS exposure and actual cardiovascular disease incidence remains unclear.

Case Studies

Regulatory Considerations

Due to its environmental persistence and potential health risks, regulatory bodies are increasingly scrutinizing PFHpA. The Australian government has conducted assessments regarding its human health impacts, indicating a need for ongoing monitoring and research .

Wirkmechanismus

The mechanism of action of perfluoroheptanoic acid involves its interaction with various molecular targets and pathways:

Defluorination and Decarboxylation: Under electron beam irradiation, this compound undergoes defluorination and decarboxylation, leading to the formation of degradation products.

Environmental Persistence: Its strong carbon-fluorine bonds contribute to its resistance to degradation and bioaccumulation in the environment.

Vergleich Mit ähnlichen Verbindungen

Perfluoroheptansäure wird mit anderen perfluorierten Carbonsäuren verglichen, wie z. B.:

Perfluorooctansäure (PFOA): Beide Verbindungen sind persistent und bioakkumulierend, aber Perfluoroheptansäure hat eine kürzere Kohlenstoffkette, was ihr Umweltverhalten und ihre Toxizität beeinflussen kann.

Perfluorohexansäure (PFHxA): Ähnlich wie Perfluoroheptansäure, aber mit einer kürzeren Kohlenstoffkette, wodurch sie flüchtiger ist.

Einzigartigkeit: Die einzigartige Kombination aus Stabilität, Beständigkeit gegen Abbau und spezifischer Reaktivität in Fluoroalkylierungsreaktionen macht Perfluoroheptansäure zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .

Biologische Aktivität

Perfluoroheptanoic acid (PFHpA) is a member of the perfluoroalkyl carboxylic acids (PFCAs), which are characterized by a fully fluorinated carbon chain. PFHpA has gained attention due to its widespread environmental presence and potential health impacts. This article reviews the biological activity of PFHpA, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C7F13COOH

- Molecular Weight : 414.07 g/mol

- CAS Number : 375-85-9

PFHpA is structurally similar to other perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), with increasing chain lengths leading to varying biological activities.

Toxicological Effects

Research indicates that PFHpA exhibits various biological activities, particularly concerning liver function and metabolic processes. Key findings include:

- Hepatotoxicity : PFHpA has been shown to induce hepatomegaly (enlarged liver) and increase peroxisomal beta-oxidation in animal models. Studies demonstrate that doses above 50 mg/kg can significantly elevate liver weight relative to body weight in male mice, indicating a dose-dependent response similar to other PFCAs like PFOA .

- Enzyme Induction : In Wistar rats, PFHpA treatment led to increased activity of liver enzymes associated with fatty acid metabolism. Specifically, a study reported significant induction of peroxisomal fatty acyl CoA-oxidase activity at higher doses .

PFHpA's biological effects are primarily mediated through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction leads to alterations in lipid metabolism and potential carcinogenic effects:

- PPAR Activation : Activation of PPARα by PFHpA may result in changes in lipid profiles and liver enzyme activities, which can contribute to metabolic disorders .

- Oxidative Stress : Some studies suggest that exposure to PFHpA may induce oxidative stress responses in cells, further implicating it in liver damage and metabolic dysregulation .

Epidemiological Evidence

Epidemiological studies have linked PFHpA exposure to various health outcomes:

- Cholesterol Levels : Consistent associations have been observed between PFAS exposure, including PFHpA, and elevated levels of low-density lipoprotein (LDL) cholesterol. This elevation is a risk factor for cardiovascular diseases .

- Cancer Risk : There is emerging evidence suggesting an increased incidence of kidney and testicular cancers among populations exposed to PFAS, including PFHpA . However, the relationship remains complex and requires further investigation.

Case Studies

- Animal Studies : In a study involving Fischer-344 rats, no significant increase in hepatic enzyme activity was observed at doses up to 150 mg/kg of PFHpA, indicating variability in response based on species and exposure duration .

- Human Exposure Assessments : A review highlighted the presence of PFHpA in drinking water sources across various regions, raising concerns about chronic exposure and its potential health implications .

Summary of Key Findings

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBAMYVPMDSJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13COOH, C7HF13O2 | |

| Record name | PFHpA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20109-59-5 (hydrochloride salt), 6130-43-4 (ammonium salt) | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037303 | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

175 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.792 g/cu cm at 20 °C/4 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.133 mm Hg at 25 °C, 1.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFHpA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

Beige crystalline solid, Low melting solid | |

CAS No. |

375-85-9 | |

| Record name | Perfluoroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V9K363Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.